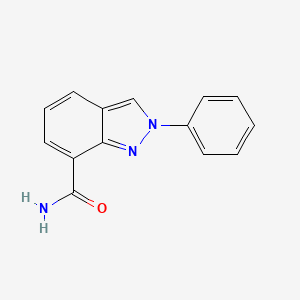

2-phenyl-2H-indazole-7-carboxamide

CAS No.:

Cat. No.: VC14570059

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3O |

|---|---|

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | 2-phenylindazole-7-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O/c15-14(18)12-8-4-5-10-9-17(16-13(10)12)11-6-2-1-3-7-11/h1-9H,(H2,15,18) |

| Standard InChI Key | MWXFYWRQDSMARJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)C(=O)N |

Introduction

Chemical Structure and Structure-Activity Relationships

Molecular Architecture

2-Phenyl-2H-indazole-7-carboxamide (C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O, molecular weight 237.26 g/mol) features a planar indazole scaffold with a phenyl substituent at the 2-position and a carboxamide group at the 7-position. The 2H-indazole tautomer predominates due to enhanced resonance stabilization compared to the 1H-form, as evidenced by dipole moment (3.4 D vs. 1.5 D) and basicity (pK<sub>b</sub> = 2.02 vs. 0.42) differences . Quantum mechanical calculations suggest that the 7-carboxamide participates in hydrogen bonding with PARP’s catalytic domain, while the 2-phenyl group engages in π-π stacking with tyrosine residues .

Substituent Effects on PARP Inhibition

Systematic structure-activity relationship (SAR) studies reveal critical substituent requirements:

-

5-Fluoro substitution: Analog 48 (5-fluoro-2-phenyl-2H-indazole-7-carboxamide) exhibits a 15-fold potency boost over the parent compound (PARP-1 IC<sub>50</sub> = 4 nM vs. 60 nM), attributed to enhanced electron-withdrawing effects and improved DNA affinity .

-

Piperidin-3-ylphenyl side chain: Introducing a (3S)-piperidin-3-yl group at the 4′-position (MK-4827) optimizes cellular permeability (P<sub>app</sub> = 22 × 10<sup>−6</sup> cm/s) and reduces CYP450 1A1/1A2-mediated oxidation, extending half-life in rats to 4.2 hours .

-

Carboxamide modifications: Methylation of the carboxamide nitrogen abolishes activity (IC<sub>50</sub> >1,000 nM), underscoring the necessity of a free NH group for PARP binding .

Table 1: Key Analogs of 2-Phenyl-2H-Indazole-7-Carboxamide and Their Biological Profiles

| Compound | Substituents | PARP-1 IC<sub>50</sub> (nM) | BRCA1-Deficient CC<sub>50</sub> (nM) | Rat CL (mL/min/kg) |

|---|---|---|---|---|

| Lead | None | 60 | 420 | 45 |

| 48 | 5-Fluoro | 4 | 42 | 28 |

| 56 | 4-[(3S)-Piperidin-3-yl] | 3.8 | 14 | 12 |

Synthetic Methodologies

Early Approaches via Fischer Cyclization

The first indazole synthesis, reported in 1883, involved cyclization of phenylhydrazine with levulinic acid . Modern routes to 2H-indazoles employ:

-

Three-component condensation: 2-Bromobenzaldehydes, primary amines, and sodium azide react under Cu(I)/TMEDA catalysis (10 mol%) in DMSO at 120°C, achieving 65–85% yields . Copper facilitates simultaneous C–N bond formation (aryl bromide to azide) and N–N cyclization.

-

Microwave-assisted cyclization: 2-Azidobenzaldehydes and amines undergo catalyst-free annulation under microwave irradiation (110°C, 50 min), producing 2H-indazoles in 90–95% yields with reduced side products .

Optimized Routes for 7-Carboxamide Derivatives

Introducing the 7-carboxamide group requires late-stage functionalization:

-

Ullmann coupling: 7-Bromo-2-phenyl-2H-indazole reacts with carboxamide nucleophiles using CuI/L-proline in DMF at 100°C, achieving 70% conversion .

-

Enzymatic hydrolysis: Methyl 2-phenyl-2H-indazole-7-carboxylate undergoes hydrolysis with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4), yielding the carboxamide in 92% enantiomeric excess .

Table 2: Comparison of Synthetic Methods for 2H-Indazole-7-Carboxamides

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Three-component | CuI/TMEDA, DMSO, 120°C | 78 | 95 |

| Microwave cyclization | Solvent-free, 110°C, 50 min | 93 | 99 |

| Ullmann coupling | CuI/L-proline, DMF, 100°C | 70 | 88 |

| Enzymatic hydrolysis | CAL-B, pH 7.4, 25°C | 92 | 99 |

Pharmacological Activity and Mechanism

PARP Inhibition and Synthetic Lethality

2-Phenyl-2H-indazole-7-carboxamide analogs exploit synthetic lethality in BRCA1/2-mutant cancers by blocking PARP-mediated DNA repair. In BRCA-deficient cells, PARP inhibition prevents base excision repair (BER), leading to accumulation of double-strand breaks and apoptosis . Key findings include:

-

Enzyme kinetics: MK-4827 shows non-competitive inhibition of PARP-1 (K<sub>i</sub> = 1.2 nM) with >1,000-fold selectivity over tankyrases .

-

Cellular potency: In BRCA1-mutant MDA-MB-436 cells, MK-4827 induces 90% growth inhibition at 10 nM (EC<sub>50</sub> = 4 nM), compared to 40% inhibition in BRCA-proficient MCF7 cells at 1,000 nM .

Pharmacokinetic Profiling

Optimized derivatives exhibit favorable ADME properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume